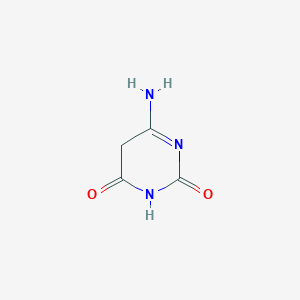

2,4(3H,5H)-Pyrimidinedione, 6-amino-(9CI)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related pyrimidine derivatives involves multiple steps, including protection and cyclization processes. For example, Zhang et al. (2009) described the synthesis of a related compound, 2-amino-4-hydroxyl-6-hydroxymethyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine, from 2-amino-6-methyluracil through a crucial step of 2-pivaloyl protecting and cyclization, highlighting the complexity and precision required in pyrimidine synthesis (Zhang et al., 2009).

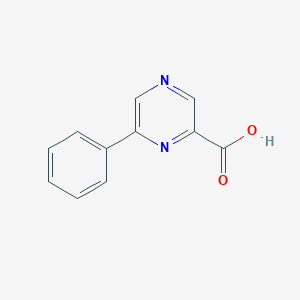

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives, including hydrogen bonding patterns and molecular geometry, has been extensively studied. Sobell (1966) examined the crystal structure of a purine-pyrimidine hydrogen-bonded complex, revealing the significance of hydrogen bonding in stabilizing these complexes and implying similar structural significance in "2,4(3H,5H)-Pyrimidinedione, 6-amino-(9CI)" (Sobell, 1966).

Chemical Reactions and Properties

Pyrimidine derivatives undergo various chemical reactions, including ring closure and substitutions, which affect their chemical properties. Lal and Gidwani (1993) explored novel carbon-nitrogen bond cleavage reactions, offering insights into the reactivity and functionalization of pyrimidine rings, relevant to understanding the chemical behavior of "2,4(3H,5H)-Pyrimidinedione, 6-amino-(9CI)" (Lal & Gidwani, 1993).

Applications De Recherche Scientifique

Novel Carbon-Nitrogen Bond Cleavage Reactions : A study by Lal & Gidwani (1993) discussed the synthesis and derivatization of 5H-indeno[1,2d] pyrimidines and pyrimido[6,1-a]isoindoles using substituted pyrimidinediones, exploring new pathways in organic synthesis.

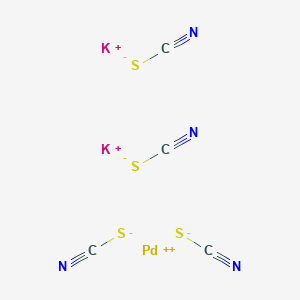

Palladium(II) Complex Formation : Research by Enrique et al. (1992) found that Schiff bases derived from 5-aminouracil and its derivatives form palladium(II) complexes. These findings are significant for understanding the chemical properties and potential applications of these compounds in inorganic chemistry.

Role in Riboflavin Biosynthesis : A study by Nielsen & Bacher (1988) highlighted the biosynthesis of riboflavin, involving the phosphorylation and catalytic hydrogenation of pyrimidinedione derivatives. This research is crucial for understanding biochemical pathways in organisms.

HIV Inhibition : Buckheit et al. (2007) discovered that 2,4(1H,3H)-pyrimidinedione derivatives act as potent inhibitors of HIV types 1 and 2. They examined the structure-activity relationships of these compounds, identifying their potential as non-nucleoside reverse transcriptase inhibitors (Buckheit et al., 2007).

Synthesis and Pharmacological Studies : Katakami et al. (1992) synthesized a series of pyrimidinedione derivatives and studied their class III antiarrhythmic activity. Their research contributes to the development of new medicinal compounds (Katakami et al., 1992).

Hybrid Catalysts in Synthesis : Parmar, Vala, & Patel (2023) reviewed the use of hybrid catalysts for synthesizing pyrano[2,3-d]pyrimidine scaffolds, highlighting the broad applicability of these compounds in medicinal and pharmaceutical industries (Parmar, Vala, & Patel, 2023).

Propriétés

IUPAC Name |

6-amino-5H-pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2/c5-2-1-3(8)7-4(9)6-2/h1H2,(H3,5,6,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLOCGUWRFAOSFW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NC(=O)NC1=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90162686 |

Source

|

| Record name | Hydrouracil, 6-imino- (6CI,7CI,8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90162686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Iminobarbituric acid | |

CAS RN |

14436-34-1 |

Source

|

| Record name | 6-Amino-2,4(3H,5H)-pyrimidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14436-34-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrouracil, 6-imino- (6CI,7CI,8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90162686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.